3-(1-Aminoethyl)benzene-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aminoethyl)benzene-1-sulfonamide hydrochloride is an organic compound with the molecular formula C8H13ClN2O2S and a molecular weight of 236.72 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)benzene-1-sulfonamide hydrochloride typically involves the reaction of 3-(1-Aminoethyl)benzene-1-sulfonamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:
Starting Material: 3-(1-Aminoethyl)benzene-1-sulfonamide.
Reagent: Hydrochloric acid (HCl).
Reaction Conditions: The reaction is typically conducted at room temperature with constant stirring to ensure complete dissolution and reaction of the starting material with hydrochloric acid.
Product Isolation: The product, this compound, is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminoethyl)benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfonic acid derivatives, while reduction reactions can produce amines or other reduced forms of the compound .
Scientific Research Applications
3-(1-Aminoethyl)benzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Mechanism of Action
The mechanism of action of 3-(1-Aminoethyl)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The sulfonamide group is known to interact with enzyme active sites, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: This compound has a similar structure but differs in the position of the aminoethyl group.
3-(1-Aminoethyl)benzenesulfonamide: The non-hydrochloride form of the compound.
Benzenesulfonamide: A simpler compound with a sulfonamide group attached to a benzene ring.
Uniqueness
3-(1-Aminoethyl)benzene-1-sulfonamide hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. The presence of the hydrochloride group enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
Properties
IUPAC Name |
3-(1-aminoethyl)benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-6(9)7-3-2-4-8(5-7)13(10,11)12;/h2-6H,9H2,1H3,(H2,10,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXMYDVYYNPZGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.